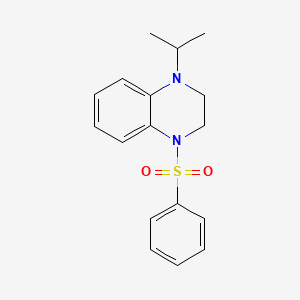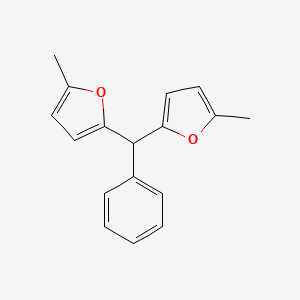
2,2'-Benzylidenebis(5-methylfuran)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Phenylmethylene)bis(2-methylfuran) is an organic compound that features a phenylmethylene group bridging two 2-methylfuran rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Phenylmethylene)bis(2-methylfuran) typically involves the acid-catalyzed hydroxylalkylation/alkylation (HAA) of 2-methylfuran and benzaldehyde. Among the commercial acidic resins tested, Nafion resin has shown the highest activity due to its strong acidic properties .
Industrial Production Methods: In an industrial setting, the synthesis process can be scaled up by optimizing the reaction conditions. The HAA reaction is carried out under mild conditions, typically at a temperature of 453 K and a pressure of 4 MPa H2, using a combination of H-ZSM-5 and Ru/hydroxyapatite catalysts .
Chemical Reactions Analysis
Types of Reactions: 5,5’-(Phenylmethylene)bis(2-methylfuran) undergoes several types of chemical reactions, including:
Hydrodeoxygenation (HDO): This reaction involves the removal of oxygen atoms from the compound, converting it into jet fuel and diesel range cycloalkanes.
Hydroxylalkylation/Alkylation (HAA): This is the initial step in the synthesis of the compound, where 2-methylfuran reacts with benzaldehyde under acidic conditions.
Common Reagents and Conditions:
Reagents: 2-methylfuran, benzaldehyde, Nafion resin, H-ZSM-5, Ru/hydroxyapatite.
Conditions: Mild conditions (453 K, 4 MPa H2) for the HDO process.
Major Products:
Jet Fuel and Diesel Range Cycloalkanes: These are the primary products formed from the hydrodeoxygenation of 5,5’-(Phenylmethylene)bis(2-methylfuran).
Scientific Research Applications
5,5’-(Phenylmethylene)bis(2-methylfuran) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,5’-(Phenylmethylene)bis(2-methylfuran) involves its conversion through hydrodeoxygenation and hydroxylalkylation/alkylation reactions. The molecular targets and pathways involved include the catalytic activity of Nafion resin, H-ZSM-5, and Ru/hydroxyapatite, which facilitate the removal of oxygen atoms and the formation of cycloalkanes .
Comparison with Similar Compounds
2,2’-(Phenylmethylene)bis(5-methylfuran): This compound is structurally similar but differs in the position of the methyl groups on the furan rings.
5,5’-(Cyclohexane-1,1-diyl)bis(2-methylfuran): This compound features a cyclohexane ring instead of a phenylmethylene group.
Uniqueness: 5,5’-(Phenylmethylene)bis(2-methylfuran) is unique due to its high activity in the synthesis of renewable jet fuel and diesel range cycloalkanes, facilitated by the strong acidic properties of Nafion resin and the effective catalytic performance of H-ZSM-5 and Ru/hydroxyapatite .
Properties
CAS No. |
86694-47-5 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-methyl-5-[(5-methylfuran-2-yl)-phenylmethyl]furan |
InChI |
InChI=1S/C17H16O2/c1-12-8-10-15(18-12)17(14-6-4-3-5-7-14)16-11-9-13(2)19-16/h3-11,17H,1-2H3 |
InChI Key |
QLZTYUYHMZDOCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=CC=C2)C3=CC=C(O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


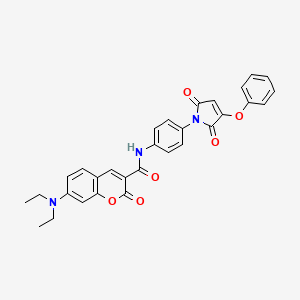

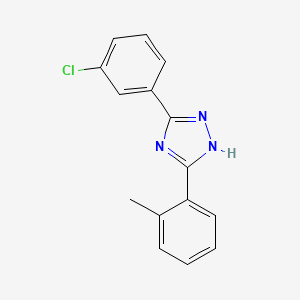
![3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid](/img/structure/B12914223.png)
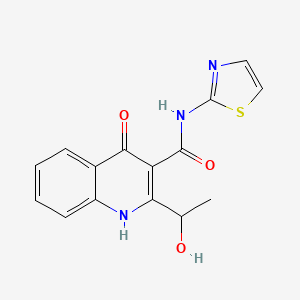
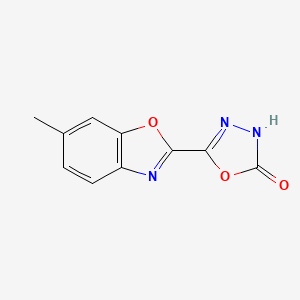
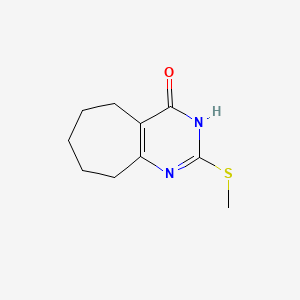


![3-Methyl-7-(2-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12914260.png)



